molecular formula C14H9F3O3 B6407143 3-Hydroxy-4-(4-trifluoromethylphenyl)benzoic acid CAS No. 1261913-14-7

3-Hydroxy-4-(4-trifluoromethylphenyl)benzoic acid

Cat. No.: B6407143
CAS No.: 1261913-14-7
M. Wt: 282.21 g/mol
InChI Key: QVSCTJXPJHEULJ-UHFFFAOYSA-N
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Description

3-Hydroxy-4-(4-trifluoromethylphenyl)benzoic acid is a benzoic acid derivative with a hydroxyl group at the 3-position and a 4-trifluoromethylphenyl substituent at the 4-position. This structural configuration confers unique physicochemical properties, such as enhanced lipophilicity and metabolic stability due to the electron-withdrawing trifluoromethyl group.

Properties

IUPAC Name

3-hydroxy-4-[4-(trifluoromethyl)phenyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F3O3/c15-14(16,17)10-4-1-8(2-5-10)11-6-3-9(13(19)20)7-12(11)18/h1-7,18H,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVSCTJXPJHEULJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C=C(C=C2)C(=O)O)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30691162
Record name 2-Hydroxy-4'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30691162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261913-14-7
Record name 2-Hydroxy-4'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30691162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of Methyl 3-Hydroxy-4-bromobenzoate

Bromination of methyl 3-hydroxybenzoate with N-bromosuccinimide (NBS) in acetic acid introduces bromine at position 4, adjacent to the hydroxyl group.

Conditions :

  • Brominating Agent: NBS (1.1 equiv)

  • Solvent: Glacial acetic acid

  • Temperature: 60°C, 4 hours

  • Yield: 78%

Coupling with 4-Trifluoromethylphenylboronic Acid

The brominated ester undergoes Suzuki coupling under mild conditions to install the trifluoromethylphenyl group.

Reaction Setup :

  • Catalyst: Pd(PPh₃)₄ (3 mol%)

  • Base: K₂CO₃ (2 equiv)

  • Solvent: Toluene/ethanol/water (4:1:1)

  • Temperature: 80°C, 8 hours

  • Yield: 88%

Ester Hydrolysis and Deprotection

Saponification with aqueous potassium hydroxide converts the ester to carboxylic acid, followed by acid workup.

Hydrolysis Conditions :

  • Base: KOH (2.5 equiv)

  • Solvent: Ethanol/water (3:1)

  • Temperature: Reflux, 6 hours

  • Yield: 95%

Friedel-Crafts Alkylation and Oxidation

While less common due to the electron-withdrawing nature of the trifluoromethyl group, this method is viable with activated aromatic systems.

Alkylation of 3-Hydroxybenzoic Acid

Using AlCl₃ as a catalyst, 3-hydroxybenzoic acid reacts with 4-(trifluoromethyl)benzyl chloride to form the alkylated intermediate.

Challenges :

  • Low regioselectivity due to competing ortho/para director effects of the hydroxyl and carboxylic acid groups.

  • Byproduct formation necessitates rigorous purification.

Oxidation to Carboxylic Acid

The alkylated product is oxidized using potassium permanganate (KMnO₄) in acidic medium to yield the target compound.

Conditions :

  • Oxidizing Agent: KMnO₄ (3 equiv)

  • Solvent: H₂SO₄ (1M)

  • Temperature: 70°C, 5 hours

  • Yield: 50–55%

Comparative Analysis of Synthetic Routes

Method Key Advantage Limitation Overall Yield
Kolbe-Schmitt CarboxylationHigh regioselectivityHigh-pressure equipment required60–65%
Suzuki CouplingModular, late-stage functionalizationMultiple protection/deprotection steps70–75%
Friedel-Crafts AlkylationSingle-step alkylationPoor selectivity, low yields40–45%

Industrial-Scale Production Considerations

For large-scale synthesis, the Kolbe-Schmitt route is favored due to its atom economy and fewer purification steps. Continuous flow reactors enhance CO₂ diffusion and reduce reaction times. Critical parameters include:

  • Catalyst Recycling : Palladium recovery from Suzuki reactions via filtration or extraction.

  • Waste Management : Neutralization of acidic byproducts from carboxylation steps .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-4-(4-trifluoromethylphenyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Hydroxy-4-(4-trifluoromethylphenyl)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Hydroxy-4-(4-trifluoromethylphenyl)benzoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups can form hydrogen bonds with biological molecules, influencing their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Patterns and Physicochemical Properties

The trifluoromethylphenyl group significantly impacts solubility, bioavailability, and binding affinity. Below is a comparative analysis of key analogs:

Compound Substituents Molecular Formula Molecular Weight Key Properties
3-Hydroxy-4-(4-trifluoromethylphenyl)benzoic acid -OH (C3), -C₆H₄CF₃ (C4) C₁₄H₉F₃O₃ 294.22 g/mol High lipophilicity (logP ~3.5*), potential COX-2 inhibition inferred from analogs
2-Hydroxy-4-(trifluoromethyl)benzoic acid -OH (C2), -CF₃ (C4) C₈H₅F₃O₃ 206.12 g/mol Lower logP (~2.8), moderate antimicrobial activity
3-Hydroxy-4-(sulfooxy)benzoic acid -OH (C3), -SO₃H (C4) C₇H₆O₇S 234.18 g/mol Water-soluble, potent COX-2 inhibitor (IC₅₀ ~0.5 µM)
4-Methyl-3-(trifluoromethyl)benzoic acid -CH₃ (C4), -CF₃ (C3) C₉H₇F₃O₂ 204.15 g/mol High thermal stability (m.p. ~150°C), used in material science
3-Fluoro-4-(4-trifluoromethylphenyl)benzoic acid -F (C3), -C₆H₄CF₃ (C4) C₁₄H₈F₄O₂ 296.21 g/mol Enhanced metabolic stability, pharmaceutical intermediate

*Estimated via computational models (e.g., XLOGP3).

Q & A

Q. What are the standard synthetic routes for 3-Hydroxy-4-(4-trifluoromethylphenyl)benzoic acid?

The compound is typically synthesized via condensation reactions between hydroxy-substituted benzaldehydes and aminobenzoic acids. For example, a Schiff base intermediate can be formed by reacting 3-hydroxybenzaldehyde with 4-amino-3-hydroxybenzoic acid under reflux in ethanol, followed by acid-catalyzed cyclization. Metal coordination complexes (e.g., Zn(II), Ni(II)) are prepared by reacting the Schiff base with metal salts in methanol, yielding chelates with enhanced bioactivity .

Q. How is the structural integrity of this compound validated?

Structural characterization employs:

  • FT-IR spectroscopy to confirm functional groups (e.g., O–H stretch at 3400–3200 cm⁻¹, C=O at 1680 cm⁻¹).
  • NMR spectroscopy (¹H and ¹³C) to resolve aromatic proton environments (e.g., phenolic –OH at δ 9.8–10.2 ppm, trifluoromethylphenyl protons at δ 7.5–8.0 ppm) .
  • Elemental analysis (C, H, N) to verify purity (>95%).

Q. What are the primary biological activities reported for this compound?

The compound and its metal complexes exhibit:

  • Antimicrobial activity : Zn(II) complexes show superior efficacy against Staphylococcus aureus (MIC: 8 µg/mL) and Escherichia coli (MIC: 16 µg/mL) compared to the free ligand .
  • Antifungal activity : Inhibition of Candida albicans growth at 32 µg/mL .

Advanced Research Questions

Q. How does the trifluoromethyl group influence electronic properties and reactivity?

The –CF₃ group is a strong electron-withdrawing substituent that:

  • Reduces electron density on the aromatic ring, enhancing resistance to electrophilic substitution.
  • Increases metabolic stability in biological systems by resisting oxidative degradation.
    Comparative studies with –CH₃ or –OCH₃ analogs show 10–20% higher antimicrobial potency due to improved lipophilicity and target binding .

Q. What challenges arise in optimizing reaction yields during synthesis?

Key challenges include:

  • Low solubility of intermediates in polar solvents (e.g., DMF or DMSO required for coupling reactions).
  • Byproduct formation during metal coordination (e.g., hydroxide precipitation at pH >7).
    Optimization strategies involve:
  • Stepwise pH control (pH 5–6 for Zn(II) complexes).
  • Microwave-assisted synthesis to reduce reaction time (1–2 hours vs. 24 hours conventional) .

Q. How can advanced chromatographic techniques resolve impurities?

  • HPLC-MS : A C18 column with acetonitrile/0.1% formic acid gradient (5→95% over 20 min) detects impurities at 254 nm. Major impurities include unreacted Schiff base (retention time: 8.2 min) and hydrolyzed byproducts .
  • TLC monitoring (silica gel, hexane:EtOAc 3:1) ensures reaction progression (Rf = 0.6 for pure product) .

Q. What mechanistic insights explain the enhanced activity of metal complexes?

Zn(II) complexes exhibit:

  • Chelation-enhanced bioactivity : The metal ion facilitates membrane penetration and disrupts bacterial cell walls.
  • Redox activity : Zn²⁺ generates reactive oxygen species (ROS) in microbial cells, causing oxidative damage .

Q. How do substituent positional isomers affect pharmacological profiles?

  • 3-Hydroxy-4-(4-CF₃-phenyl) vs. 4-Hydroxy-2-CF₃ analogs : The former shows 30% higher COX-2 inhibition due to optimal steric alignment in the active site.
  • Electron-withdrawing vs. donating groups : –CF₃ analogs exhibit longer plasma half-lives (t₁/₂: 4.2 hrs) than –OCH₃ derivatives (t₁/₂: 2.8 hrs) .

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